molecular formula C24H29N5O3 B2961564 N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 1251613-56-5

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2961564
CAS No.: 1251613-56-5
M. Wt: 435.528
InChI Key: ABCQOHQIIYGNCJ-UHFFFAOYSA-N
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Description

N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple heterocyclic rings and functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrole and pyrrolidine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions could be of particular interest.

Medicine

In medicine, N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide may be investigated for its potential therapeutic properties. This could include its use as a drug candidate for treating various diseases or as a diagnostic tool.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide may include other heterocyclic compounds with similar structural features, such as:

  • Pyrrole derivatives
  • Pyrrolidine derivatives
  • Tricyclic compounds

Uniqueness

What sets N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide apart is its unique combination of functional groups and ring structures. This gives it distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-27-9-4-5-19(27)20(28-10-2-3-11-28)15-25-23(31)24(32)26-18-13-16-6-7-21(30)29-12-8-17(14-18)22(16)29/h4-5,9,13-14,20H,2-3,6-8,10-12,15H2,1H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCQOHQIIYGNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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